N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-24(20-22-19-16(26-2)4-3-5-17(19)27-20)12-18(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEIWVCPPQRGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps:
Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 4-methoxy-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction. Adamantane-1-amine reacts with the benzothiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the amino group using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
-
Amine Group Reactions : The amine group in benzothiazole derivatives can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form alkylated amines.
Reactant Product Conditions Alkyl Halide Alkylated Amine Basic Conditions
Hydrolysis
-
Acetamide Group : The acetamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Reactant Product Conditions Acetamide Carboxylic Acid + Amine Acidic/Basic Conditions
Condensation Reactions
-
Formation of Amides : The acetamide group can participate in condensation reactions with other amines or carboxylic acids to form new amides.
Reactant Product Conditions Amine + Carboxylic Acid New Amide Dehydrating Conditions
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) , Infrared (IR) spectroscopy , and Mass Spectrometry (MS) are crucial for confirming the structure and monitoring the reactions of benzothiazole derivatives .
Biological Activities
Benzothiazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties. The adamantyl and methoxy groups may influence these activities by altering the compound's solubility and interaction with biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzothiazole, including N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest (Gupta & Rawat, 2010; Facchinetti et al., 2012).
Case Study:
In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation.
2. Antimicrobial Properties
The compound has been investigated for its potential as an antimicrobial agent. Benzothiazole derivatives are known to possess activity against a range of bacteria and fungi.
Case Study:
A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
Biological Mechanisms
The biological activity of this compound is largely influenced by its structural components:
Mechanism of Action:
The benzothiazole moiety interacts with various biological targets, including enzymes and receptors involved in disease pathways. The adamantane structure contributes to enhanced binding affinity and selectivity towards these targets.
Industrial Applications
1. Drug Development
Due to its unique chemical structure and biological activity, this compound serves as a lead candidate for drug development aimed at treating various diseases, particularly cancers and infectious diseases. Its synthesis can be optimized for increased yield and potency.
2. Chemical Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane group may facilitate membrane penetration, while the benzothiazole ring could interact with active sites or binding pockets, modulating biological activity.
Comparison with Similar Compounds
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structural Differences: Methoxy group at position 6 (vs. 4) on the benzothiazole ring; lacks the methyl substituent on the amino group.
- Physicochemical Properties :
- Crystallography : Forms H-bonded dimers via N–H⋯N interactions and S⋯S contacts (3.622 Å), creating ribbons along the [100] axis .
- Biological Implications : The 6-methoxy position may alter electronic distribution, affecting binding to targets like enzymes or receptors compared to the 4-methoxy analog.
N-(Adamantan-1-yl)-2-(1H-benzo[d]imidazol-2-yl)acetamide
- Structural Differences : Replaces benzothiazole with benzimidazole (N instead of S in the heterocycle).
- Bioactivity: Benzimidazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent target profiles compared to benzothiazole-based compounds .
N-(1-Adamantyl)acetamide
N-(4-(Adamantan-1-yl)phenyl)acetamide Derivatives
- Substituent Variations : Include iodine or trimethylsilylethynyl groups on the phenyl ring.
Physicochemical and Structural Data Table
Biological Activity
N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide (CAS Number: 1351630-29-9) is a compound that combines an adamantane structure with a benzothiazole moiety, which has been studied for various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.5 g/mol. The compound features a unique combination of an adamantane core, which is known for its stability and ability to interact with biological systems, and a benzothiazole ring that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1351630-29-9 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. They are known to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Compounds similar to this compound have been reported to exhibit cytotoxic effects against different cancer cell lines .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Metabotropic Glutamate Receptors (mGluRs) : This compound may act as an allosteric modulator of mGluR5, influencing glutamate neurotransmission .
- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antibacterial and antifungal activity against clinical strains .
- Cytotoxicity : Research on structurally similar compounds indicated potent cytotoxic effects on cancer cell lines, suggesting a promising avenue for further investigation into their use in cancer therapy .
- Structural Studies : Crystallographic studies of benzothiazole derivatives have provided insights into their molecular interactions and stability, which are crucial for understanding their biological mechanisms .
Q & A
Q. What synthetic methodologies are employed to prepare N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach may involve:
Acylation of 4-methoxy-1,3-benzothiazol-2-amine with activated adamantane derivatives (e.g., 1-(adamantan-1-ylacetyl)imidazole) under reflux in chloroform for 6 hours, followed by purification via ethanol recrystallization (yield: ~22%) .
Methylation of the amino group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the methyl substituent on the acetamide nitrogen .
Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric ratios to minimize side products.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic P1 space group with two independent molecules per asymmetric unit. Key structural features include:
- Planar benzothiazole-acetamide core stabilized by conjugation.
- Gauche conformation of the adamantyl group relative to the C–N bond (dihedral angles: −100.3° and −96.5°) .
- Intermolecular N–H⋯N hydrogen bonds forming dimers and C–H⋯O/S⋯S interactions (3.622 Å) extending into 1D ribbons .
Data collection typically uses a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SADABS absorption correction .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- ¹H/¹³C NMR : Confirm substituent integration (e.g., adamantyl protons at δ 1.52–1.96 ppm, methoxy singlet at δ 3.76 ppm) .
- IR Spectroscopy : Key peaks include ν(C=O) at ~1668 cm⁻¹ and ν(N–H) at ~3178 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₀H₂₄N₂O₂S: 356.16 g/mol) .
Advanced Research Questions
Q. How can crystallographic refinement resolve discrepancies in thermal motion or disorder?
Use SHELXL for refinement, employing:
- Anisotropic displacement parameters for non-H atoms.
- Restraints or constraints for disordered adamantyl groups (common due to bulky substituents).
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., S⋯S contacts contribute ~4% to crystal packing) .
For high-resolution data (R₁ < 0.05), multi-cycle refinement with Fourier difference maps resolves electron density ambiguities .
Q. What strategies address contradictions in biological activity data for benzothiazole derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. halogen at position 4) on antimicrobial potency .
- Docking simulations : Map adamantane’s hydrophobic interactions with target proteins (e.g., cannabinoid receptors) to explain divergent activity profiles .
- Batch-to-batch purity checks : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted imidazole intermediates) .
Q. How do non-classical hydrogen bonds influence the compound’s supramolecular assembly?
- C–H⋯O interactions (2.5–3.0 Å) and S⋯S contacts (3.62 Å) stabilize the crystal lattice, as shown in Hirshfeld plots .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition ~485–486 K) with intermolecular bond strength .
- DFT calculations : Quantify interaction energies (e.g., S⋯S contributes ~1.5 kcal/mol) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What experimental design considerations apply to structure-activity optimization?
- Parallel synthesis : Screen methyl, ethyl, and isopropyl variants at the acetamide nitrogen to balance lipophilicity (logP) and solubility .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays (e.g., CYP450 inhibition potential) .
- Cocrystallization studies : Co-crystallize with target enzymes (e.g., SARS-CoV-2 Mpro) to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
